molecular formula C11H20BrNO3 B1653804 tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1956365-26-6

tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B1653804
CAS No.: 1956365-26-6
M. Wt: 294.19
InChI Key: JHKBXTJHHHNYQM-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a carboxylate ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a brominating agent. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylate ester to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 5-(azidomethyl)-2,2-dimethyloxazolidine-3-carboxylate, while oxidation with potassium permanganate could produce tert-butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of the tert-butyl and oxazolidine groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-(chloromethyl)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    tert-Butyl 5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate: Contains a hydroxymethyl group instead of bromomethyl, making it more suitable for certain types of reactions, such as esterification or etherification.

    tert-Butyl 5-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-8(6-12)15-11(13,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKBXTJHHHNYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129373
Record name 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956365-26-6
Record name 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956365-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
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